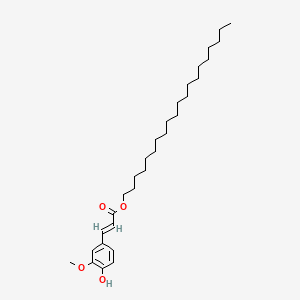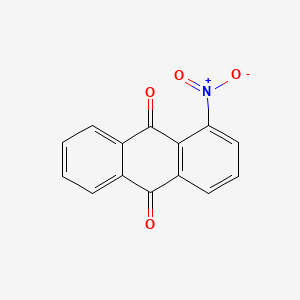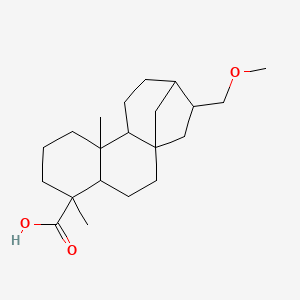
(R)-(-)-2-Heptanol
説明
(-)-(-)-2-Heptanol, also known as (R)-(-)-2-Heptanol, is an alcohol molecule consisting of seven carbon atoms and a single hydroxyl group. It is a chiral molecule, meaning it has two mirror images that are not superimposable. This molecule is used in a variety of fields, including organic synthesis, pharmaceuticals, and biochemistry.
科学的研究の応用
1. Rheological and Dielectric Studies
(R)-(-)-2-Heptanol and its derivatives have been studied for their unique relaxational behavior in liquids. For example, 5-methyl-3-heptanol, a related compound, has been analyzed using rheology and dielectric spectroscopy, revealing behaviors intermediate between alcohols with large and small Debye processes. This study provides insights into the supramolecular dynamics in monohydroxy alcohols (Gainaru et al., 2014).
2. Impact on Diesel Engine Emissions
Research on the effects of various compounds, including heptanol derivatives, on diesel engine emissions has been conducted. For instance, blends of heptane and toluene containing heptanol were tested, highlighting the impact of such compounds on smoke, NOx, and unburned hydrocarbon emissions. This study is crucial for understanding the role of different alcohols in emission control (Xiao et al., 2000).
3. Biocatalysis and Biotransformation
This compound's enantiomers have been utilized in biocatalytic processes. For instance, a study demonstrated the oxidation of a mixture of (S)- and (R)-2-heptanol to 2-heptanone using Saccharomyces cerevisiae, highlighting its potential in biotransformation applications (Cappaert & Larroche, 2004).
4. Microstructure Evolution in Solutions
The effects of heptanol derivatives on the microstructure evolution in solutions have been explored. Research involving primary, secondary, and tertiary heptanols has shown their impact on the microstructure transitions in micellar solutions, significant for understanding surfactant-based systems (Kim et al., 1997).
作用機序
- The primary target of ®-Heptan-2-ol is likely to be enzymes involved in cellular processes. Enzymes are proteins that catalyze biochemical reactions, and ®-Heptan-2-ol may interact with specific enzymes to exert its effects .
Target of Action
Mode of Action
: DrugBank: Insulin human : Chemistry LibreTexts: Mechanism of Enzymatic Catalysis
特性
IUPAC Name |
(2R)-heptan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O/c1-3-4-5-6-7(2)8/h7-8H,3-6H2,1-2H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETWDUZRCINIHU-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6033-24-5 | |
| Record name | 2-Heptanol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Heptanol, (R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEPTANOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96RWD50O7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the ecological significance of (R)-Heptan-2-ol in the communication of Eriocrania moths?
A1: Research indicates that (R)-Heptan-2-ol acts as a critical component in the pheromone communication system of Eriocrania moths. Specifically, it functions as a pheromone component in Eriocrania cicatricella alongside (R,Z)-4-hepten-2-ol. Interestingly, these compounds elicit strong antagonistic effects on the sympatric species Eriocrania semipurpurella []. This suggests that (R)-Heptan-2-ol contributes to species isolation and reproductive success by reducing interspecies attraction.
Q2: How is (R)-Heptan-2-ol detected by Eriocrania semipurpurella?
A2: Eriocrania semipurpurella males possess specialized olfactory receptor neurons located within their antennae, particularly in structures known as sensilla auricillica []. These neurons are specifically tuned to detect and respond to various pheromone components, including (R)-Heptan-2-ol. Upon binding with the receptor, a neural signal is triggered, enabling the moth to identify and locate potential mates of the same species while avoiding those of other species.
Q3: Does the structure of (R)-Heptan-2-ol provide any clues about its activity?
A3: The specific stereochemistry of (R)-Heptan-2-ol is crucial for its biological activity. Studies on Eriocrania moths demonstrate that olfactory receptor neurons exhibit high selectivity towards specific enantiomers []. This highlights the importance of chirality in pheromone perception and the role of (R)-Heptan-2-ol's specific structure in eliciting the appropriate behavioral responses.
Q4: Are there other insects besides Eriocrania moths where (R)-Heptan-2-ol plays a role in chemical communication?
A4: Yes, (R)-Heptan-2-ol has been identified as the alarm pheromone of the stingless bee Melipona solani []. When released, it triggers defensive behaviors within the bee colony, highlighting the diverse roles of this compound in insect communication across different orders.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-1H-indol-3-yl]ethanol](/img/structure/B1630825.png)











